molecular formula C15H14BNO3 B12520537 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL CAS No. 809287-17-0

6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL

Cat. No.: B12520537
CAS No.: 809287-17-0
M. Wt: 267.09 g/mol
InChI Key: WJMVWNZDGQSCSO-UHFFFAOYSA-N
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Description

6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is an organic compound that features both borate and carbazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL typically involves a series of substitution reactions. One common method includes the Miyaura borylation reaction, where a halogenated carbazole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL undergoes various chemical reactions, including:

    Oxidation: The borate group can be oxidized to form boronic acids.

    Reduction: The carbazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the borate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The carbazole moiety can interact with aromatic systems through π-π stacking interactions, contributing to its functionality in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is unique due to its combination of borate and carbazole groups, which impart distinct chemical reactivity and potential applications. The presence of the carbazole moiety enhances its electronic properties, making it suitable for use in optoelectronic devices.

Properties

CAS No.

809287-17-0

Molecular Formula

C15H14BNO3

Molecular Weight

267.09 g/mol

IUPAC Name

6-(1,3,2-dioxaborolan-2-yl)-9-methylcarbazol-2-ol

InChI

InChI=1S/C15H14BNO3/c1-17-14-5-2-10(16-19-6-7-20-16)8-13(14)12-4-3-11(18)9-15(12)17/h2-5,8-9,18H,6-7H2,1H3

InChI Key

WJMVWNZDGQSCSO-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC3=C(C=C2)N(C4=C3C=CC(=C4)O)C

Origin of Product

United States

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